5-(Chlorosulfonyl)pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC16528192
Molecular Formula: C6H4ClNO4S
Molecular Weight: 221.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H4ClNO4S |
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Molecular Weight | 221.62 g/mol |
IUPAC Name | 5-chlorosulfonylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H4ClNO4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) |
Standard InChI Key | ISTDOHKDONBSAG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound features a pyridine core substituted with a carboxylic acid (-COOH) at position 2 and a chlorosulfonyl (-SO₂Cl) group at position 5 (Figure 1). The chlorosulfonyl group confers electrophilic reactivity, enabling participation in nucleophilic substitution reactions, while the carboxylic acid allows for salt formation or further derivatization .
Molecular Formula: C₆H₄ClNO₄S
Molecular Weight: 221.62 g/mol
CAS Registry Number: 1063733-25-4 (methyl ester precursor)
Synthetic Pathways
Synthesis of Methyl Ester Intermediate
The methyl ester derivative, 5-(chlorosulfonyl)pyridine-2-carboxylic acid methyl ester (CAS: 1063733-25-4), serves as a key precursor. Its synthesis involves:
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Sulfonation: Pyridine-2-carboxylic acid is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group.
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Esterification: The carboxylic acid is converted to its methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄) .
Hydrolysis to Carboxylic Acid
The methyl ester undergoes alkaline hydrolysis (e.g., NaOH/H₂O) to yield the free carboxylic acid. This step is critical for applications requiring water solubility or ionic character .
Physicochemical Properties
Physical State and Solubility
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Appearance: Typically a white to off-white crystalline solid.
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Solubility:
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Soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Limited solubility in water but forms soluble sodium or potassium salts.
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Spectroscopic Characterization
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IR Spectroscopy:
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¹H NMR (DMSO-d₆):
Reactivity and Applications
Nucleophilic Substitution
The chlorosulfonyl group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively. For example:
This reactivity is exploited in drug design, where sulfonamide groups enhance target binding .
Pharmaceutical Intermediates
The compound serves as a building block for anti-inflammatory and antiviral agents. Its pyrrolidine derivatives, as described in patent CA3180417A1, demonstrate improved solubility and stability when converted to sodium salts .
Material Science
The sulfonyl chloride moiety facilitates covalent bonding to polymers or surfaces, enabling applications in functionalized materials and sensors .
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